11-Keto budesonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Keto budesonide is a compound related to Budesonide . It is also known as 1, 4-Androstadien-11-β-16-α-diol-3, 17-dione; (11β,16α)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione .
Synthesis Analysis
Budesonide, a glucocorticosteroid, is synthesized using a cost-effective continuous flow process . The process involves the use of flow reactor parameters such as flow rate, temperature, residence time, solution volumes, anti-solvents, and reactor frequency . These parameters are investigated for the preparation of the molar ratio of budesonide epimers . The suitable parameters are then used to obtain the desired molar ratio of epimers .
Molecular Structure Analysis
The molecular formula of this compound is C25H32O6 . The molecular weight is 428.52 g/mol .
Chemical Reactions Analysis
The chemical reaction for the synthesis of budesonide is initially allowed at 0–5 °C with 2.5 equivalents of butyraldehyde (2.5 eq) until completion of the reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its density, melting point, boiling point, structure, and molecular weight .
科学的研究の応用
Budesonide is used in the treatment of inflammatory bowel diseases. Its pharmacokinetics are influenced by ketoconazole, a cytochrome P450 3A (CYP3A) inhibitor. Administering ketoconazole separately from budesonide can reduce its inhibitory effect on budesonide's metabolism (Seidegård, 2000).
The impact of ketoconazole on the presystemic elimination of budesonide was studied. Ketoconazole significantly increased budesonide's systemic availability in the jejunum and ileum, indicating its role in inhibiting gut wall metabolism (Seidegård, Nyberg, & Borgå, 2008).
Budesonide is metabolized by CYP3A enzymes in the human liver. This study identified the main metabolites of budesonide and the involvement of the cytochrome P450 system in its metabolism (Jönsson, Åström, & Andersson, 1995).
Development of budesonide microparticles using spray-drying technology for pulmonary administration was researched. This study focused on creating carriers for pulmonary delivery with a sustained-release profile and improved respirable fraction (Naikwade et al., 2009).
The pharmacokinetics of budesonide capsules, used for treating Crohn's disease, was summarized. Budesonide has an extensive, primarily hepatic metabolism, indicating its effectiveness as a locally-acting glucocorticosteroid (Edsbäcker & Andersson, 2004).
The clinical efficacy of ketotifen fumarate and budesonide, administered as nasal sprays, was evaluated in treating allergic rhinitis. This combination treatment showed significant improvement in symptoms and immune function of patients (Wang et al., 2020).
Budesonide nano- and microparticles were studied for their ability to sustain retinal drug levels and inhibit vascular endothelial growth factor (VEGF) expression. This research indicates its potential application in ocular conditions (Kompella, Bandi, & Ayalasomayajula, 2003).
作用機序
- 11-Keto budesonide is a glucocorticoid used to treat inflammatory conditions of the lungs and intestines, including asthma, COPD, Crohn’s disease, and ulcerative colitis .
- It suppresses the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins .
- This compound affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
将来の方向性
Budesonide has the potential to be a safe and effective alternative to prednisone for liver transplant immune suppression while reducing steroid-induced infections and New Onset Diabetes After Transplant (NODAT) . Future studies looking at Budesonide need to incorporate more sensitive measures of glycemic control as well as longer follow-up LT outcomes . Infectious complications were lower in the budesonide group as compared to the prednisone group in the study .
特性
IUPAC Name |
(1S,2S,4R,8S,9S,12S,13R)-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-17,20-22,26H,4-7,11-13H2,1-3H3/t16-,17-,20+,21?,22+,23-,24-,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTERSHSWHLAIHV-ADKFLVHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(=O)CC3(C2(O1)C(=O)CO)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4C(=O)C[C@@]3([C@@]2(O1)C(=O)CO)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
216453-74-6 |
Source
|
Record name | 11-Keto budesonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216453746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-KETO BUDESONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H40LJ213Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。